molecular formula C15H23NO4 B6319537 4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95% CAS No. 1057489-72-1

4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%

Cat. No. B6319537
CAS RN: 1057489-72-1
M. Wt: 281.35 g/mol
InChI Key: NFOQOHIIGXPGGP-UHFFFAOYSA-N
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Description

“4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%” is a chemical compound with the empirical formula C8H9BO4 . It is a colorless liquid with a slight ether-like odor . It is a solvent with a high boiling point . It is the dimethyl ether of diethylene glycol .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a slight ether-like odor . It has a high boiling point . Its melting point is 197-200 °C (lit.) . The molecular weight of this compound is 179.97 .

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can interact with a broad range of functional groups .

Mode of Action

The compound’s mode of action involves a radical approach, specifically catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, like the compound, are usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have good bioavailability.

Result of Action

The compound’s action results in the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. The introduction of the more stable boronic ester moiety, like in the compound, has significantly expanded the scope of boron chemistry . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

methyl 4-[[bis(2-methoxyethyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-10-8-16(9-11-19-2)12-13-4-6-14(7-5-13)15(17)20-3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQOHIIGXPGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate

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